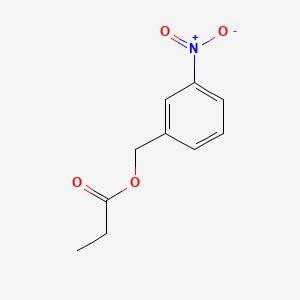
m-Nitrobenzyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Nitrobenzyl propionate is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring at the meta position and a propionate ester group (-COOCH2CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-nitrobenzyl propionate typically involves the esterification of m-nitrobenzyl alcohol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: m-Nitrobenzyl propionate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield m-nitrobenzyl alcohol and propionic acid under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: m-Aminobenzyl propionate.
Reduction: m-Nitrobenzyl alcohol and propionic acid.
Substitution: Various substituted benzyl propionates depending on the nucleophile used.
Scientific Research Applications
m-Nitrobenzyl propionate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of m-nitrobenzyl propionate involves its interaction with molecular targets through its functional groups. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ester group can undergo hydrolysis, releasing the active m-nitrobenzyl alcohol, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
m-Nitrobenzyl alcohol: Similar structure but lacks the ester group.
m-Nitrobenzyl acetate: Similar ester but with an acetate group instead of a propionate group.
m-Nitrobenzyl chloride: Contains a chloride group instead of an ester group.
Uniqueness: m-Nitrobenzyl propionate is unique due to the presence of both the nitro group and the propionate ester group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Properties
CAS No. |
174794-16-2 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(3-nitrophenyl)methyl propanoate |
InChI |
InChI=1S/C10H11NO4/c1-2-10(12)15-7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 |
InChI Key |
WMHOULGTYXECSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


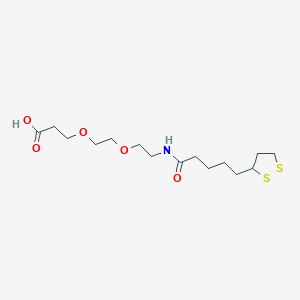
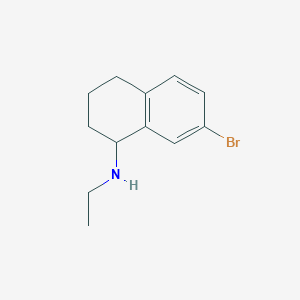
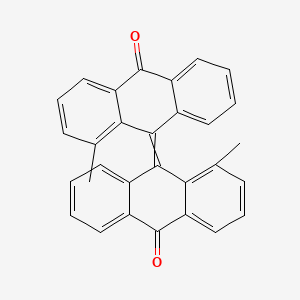
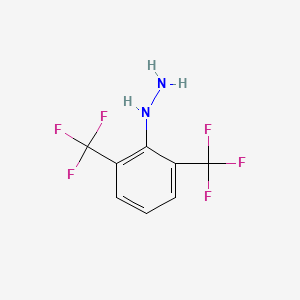
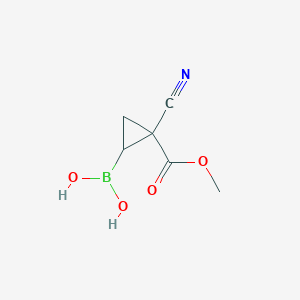
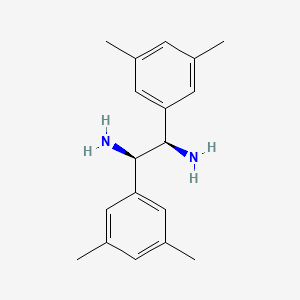
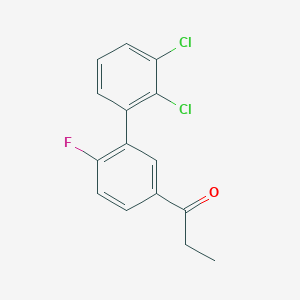
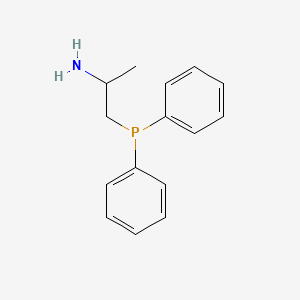
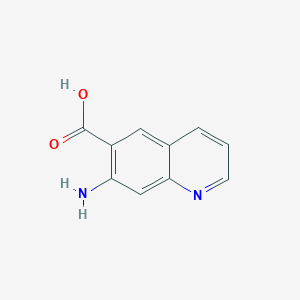

![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
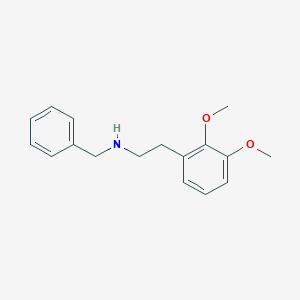
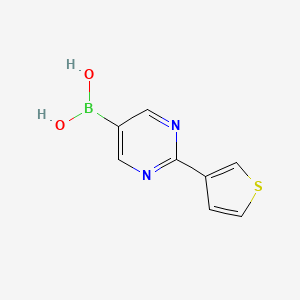
![O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
